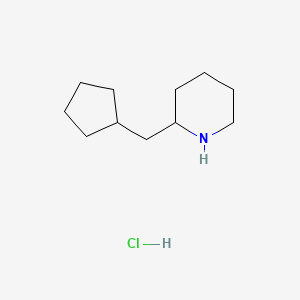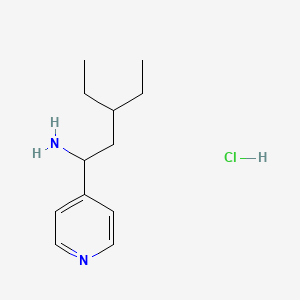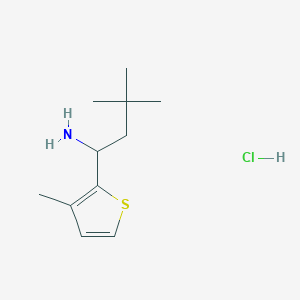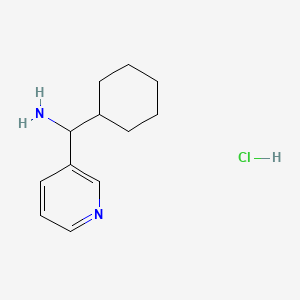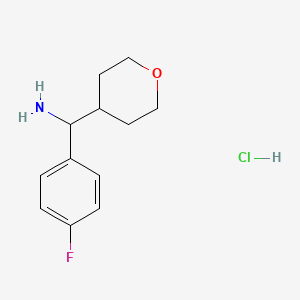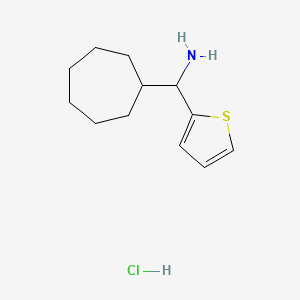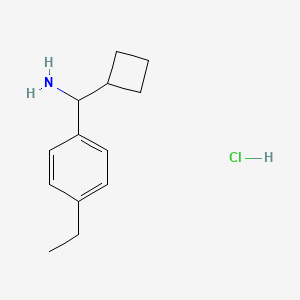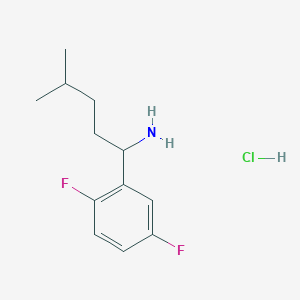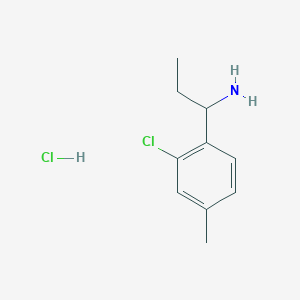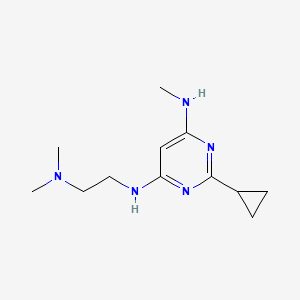
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
Übersicht
Beschreibung
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research conducted by Holy et al. (2002) explored the antiviral properties of pyrimidine derivatives, focusing on their inhibitory effects against herpes viruses, retroviruses including HIV-1 and HIV-2, demonstrating significant antiviral activity, particularly against retroviruses. The structural features of these compounds, including substitution patterns and phosphonomethoxy groups, played a crucial role in their antiviral efficacy Holy et al., 2002.
Superbasic Properties
Gattin et al. (2005) investigated the superbasic properties of N-[(dimethylamino)alkyl]-2,3-diaminocycloprop-2-ene-1-imines, demonstrating high proton affinities and basicities. The study highlighted the stability of the resulting conjugate acids, attributed to aromatization and intramolecular hydrogen bonding, suggesting potential applications in developing new superbases for chemistry Gattin et al., 2005.
Synthesis Methodologies
Belyaeva et al. (1978) explored new approaches to the synthesis of pyrimidine derivatives from enamides and enamino ketones, contributing to the synthetic versatility of pyrimidine-based compounds. The research provided pathways to synthesize various pyrimidine derivatives, indicating the broad applicability of these methodologies in creating compounds with potential biological activities Belyaeva et al., 1978.
Interaction with Metal Ions
Dixon and Wells (1986) studied the complexes formed between metal ions and pyrimidine derivatives, revealing that these compounds bond to metal ions through the carbonyl group. This interaction suggests applications in creating metal-organic frameworks or complexes for various purposes, including catalysis or as sensors Dixon & Wells, 1986.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-N-[2-(dimethylamino)ethyl]-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-13-10-8-11(14-6-7-17(2)3)16-12(15-10)9-4-5-9/h8-9H,4-7H2,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYDCVHTZRZZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


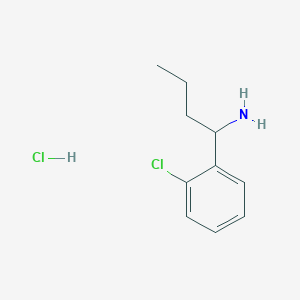
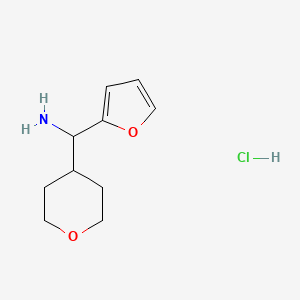
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)
